molecular formula C28H51N9O7 B12621260 L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine CAS No. 916163-74-1

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine

Cat. No.: B12621260
CAS No.: 916163-74-1
M. Wt: 625.8 g/mol
InChI Key: PRBUBNQQNJKHOP-PXQJOHHUSA-N
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Description

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine is a complex peptide compound It is composed of several amino acids, including leucine, ornithine, proline, valine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling reactions: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection steps: Protecting groups on the amino acids are removed to allow further coupling.

    Cleavage from the resin: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various alkylating agents or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of new materials or as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:

    Enzyme inhibition: The peptide may inhibit certain enzymes by binding to their active sites.

    Receptor binding: It can interact with cell surface receptors, triggering downstream signaling pathways.

    Protein-protein interactions: The peptide can influence the formation or disruption of protein complexes.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine: Another peptide with a similar backbone but different side chains.

    L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine: A shorter peptide with fewer amino acids.

    L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine: A peptide with additional ornithine and lysine residues.

Uniqueness

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

CAS No.

916163-74-1

Molecular Formula

C28H51N9O7

Molecular Weight

625.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C28H51N9O7/c1-14(2)13-18(29)23(39)35-19(9-7-11-32-28(30)31)26(42)37-12-8-10-20(37)24(40)36-21(15(3)4)25(41)33-16(5)22(38)34-17(6)27(43)44/h14-21H,7-13,29H2,1-6H3,(H,33,41)(H,34,38)(H,35,39)(H,36,40)(H,43,44)(H4,30,31,32)/t16-,17-,18-,19-,20-,21-/m0/s1

InChI Key

PRBUBNQQNJKHOP-PXQJOHHUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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